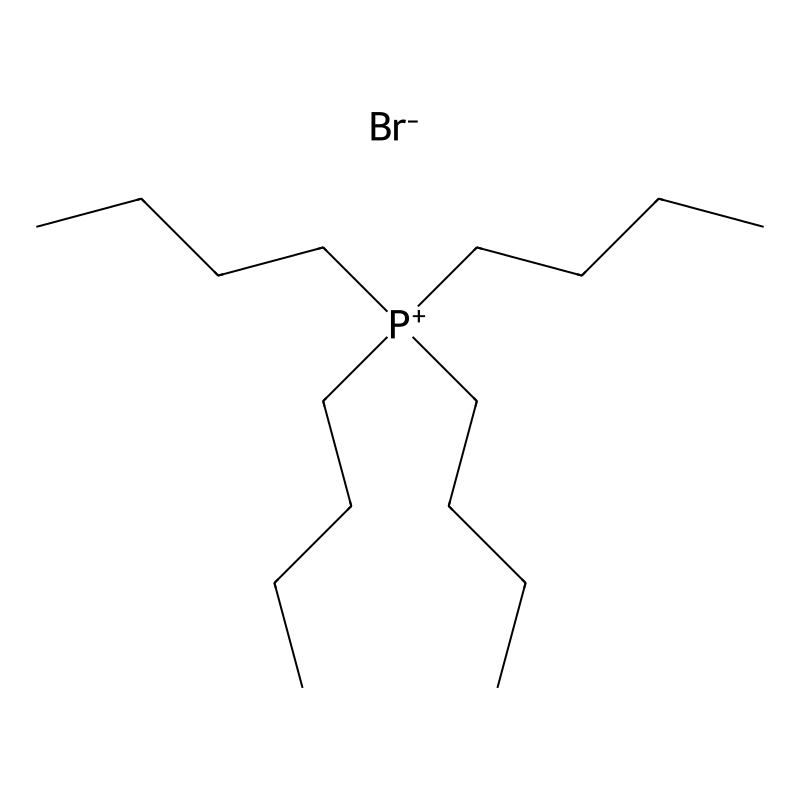

Tetrabutylphosphonium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Catalyst Support and Dispersant:

- Ruthenium-Catalyzed Ethylene Glycol Synthesis: TBPB acts as a medium to disperse ruthenium catalysts effectively, facilitating the conversion of synthesis gas (a mixture of carbon monoxide and hydrogen) into ethylene glycol. This process holds promise for large-scale production of this important industrial chemical. Source: Sigma-Aldrich product page, "Tetrabutylphosphonium bromide 98% (3115-68-2)":

- Halogen Exchange Reactions: TBPB supported on silica or alumina can function as a catalyst for the conversion of alkyl chlorides (compounds with a chlorine atom) to alkyl bromides (compounds with a bromine atom). This reaction is crucial for synthesizing various brominated organic compounds used in pharmaceuticals and materials science. [Source: Same as above]

Ionic Liquid Synthesis:

- NO Gas Capture: Mixing TBPB with different proportions of 1,3-dimethylurea allows the creation of various ionic liquids. These unique salts are liquid at room temperature and exhibit specific properties, including the ability to capture and store nitrogen oxide (NO) gas, an air pollutant. This research explores potential solutions for controlling NO emissions. [Source: Same as above]

Deep Eutectic Solvent Development:

- Aromatic Hydrocarbon Separation: TBPB acts as a hydrogen bond acceptor when combined with levulinic acid (a hydrogen bond donor). This combination forms a deep eutectic solvent, a class of organic liquids with unique properties. This specific deep eutectic solvent shows promise in separating toluene from n-hexane mixtures, relevant for various industrial separation processes. [Source: Same as above]

Other Applications:

- TBPB is also being explored for its potential in preparing ionic semiclathrate hydrates, which are crystalline materials with specific guest-host interactions. These materials have potential applications in energy storage and gas separation. [Source: Same as above]

Tetrabutylphosphonium bromide is a quaternary ammonium salt with the molecular formula and a molecular weight of approximately 339.33 g/mol. It appears as a white to cream crystalline powder and has a melting point range of 100-103 °C. This compound is hygroscopic, meaning it readily absorbs moisture from the environment, and is soluble in water at approximately 70 g/100 mL. It is also slightly soluble in chloroform and methanol .

- Dealkoxycarbonylation: It facilitates the conversion of malonates and keto esters when heated in stearic acid.

- Halogen Exchange: The compound acts as a catalyst in synthesizing alkyl bromides from alkyl chlorides.

- Dehydration of Diols: It serves as both solvent and catalyst for converting diols into conjugated dienes

The synthesis of tetrabutylphosphonium bromide can be achieved through several methods:

- Quaternization Reaction: This involves reacting tributylphosphine with an appropriate alkyl halide (bromide) under controlled conditions.

- Phase Transfer Catalysis: It can also be synthesized by employing phase transfer catalysis techniques, which enhance the efficiency of reactions involving ionic species.

- Ionic Liquid Formation: Mixing tetrabutylphosphonium bromide with various proportions of other compounds can yield ionic liquids suitable for gas capture and other applications .

Research on the interactions of tetrabutylphosphonium bromide with other compounds reveals its effectiveness as a solvent and catalyst. For instance, studies have demonstrated its ability to facilitate reactions involving carbon dioxide and nitrogen hydrates at elevated temperatures. These interactions underscore its potential utility in environmental applications such as carbon capture and storage

Tetrabutylphosphonium bromide shares similarities with other quaternary phosphonium salts but possesses unique characteristics that distinguish it: Tetrabutylphosphonium bromide's high solubility in water and ability to act effectively as a phase-transfer catalyst set it apart from these similar compounds, making it particularly valuable in organic synthesis and ionic liquid applications

Corrosive;Acute Toxic;Irritant;Environmental Hazard Compound Name Molecular Formula Unique Features Tetraethylammonium bromide C8H20BrN Smaller alkyl groups; less hydrophobic Tri-n-butylmethylammonium chloride C13H30ClN Contains chlorine instead of bromine Tetrabutylammonium chloride C16H36ClN Similar structure but with chloride ion Tetrabutylphosphonium chloride C16H36ClP Chloride counterpart; different reactivity

Physical Description

UNII

Related CAS

3115-66-0 (iodide)

GHS Hazard Statements

H302 (98.25%): Harmful if swallowed [Warning Acute toxicity, oral];

H310 (19.3%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H311 (77.19%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (92.98%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (87.72%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (12.28%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (77.19%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H411 (10.53%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Other CAS

Wikipedia

General Manufacturing Information

Phosphonium, tetrabutyl-, bromide (1:1): ACTIVE

Dates